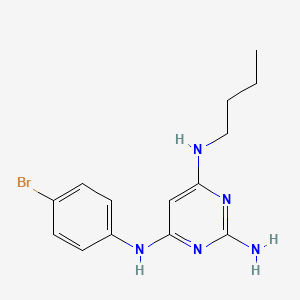
(2-Bromoethyl)triphenylphosohonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C20H19Br2P. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry .
Métodos De Preparación
(2-Bromoethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2-bromoethanol. The reaction typically occurs in the presence of a solvent such as dichloromethane or toluene, and the product is purified through recrystallization . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Análisis De Reacciones Químicas
(2-Bromoethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or acetonitrile
Major Products: The reactions often yield substituted phosphonium salts or other organophosphorus compounds.
Aplicaciones Científicas De Investigación
(2-Bromoethyl)triphenylphosphonium bromide is widely used in scientific research due to its versatility:
Biology: The compound is used in studies involving cellular processes and biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromoethyl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
(2-Bromoethyl)triphenylphosphonium bromide can be compared with other similar compounds such as:
(Bromomethyl)triphenylphosphonium bromide: This compound has a similar structure but differs in the position of the bromine atom.
(2-Hydroxyethyl)triphenylphosphonium bromide: This compound has a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
The uniqueness of (2-Bromoethyl)triphenylphosphonium bromide lies in its specific reactivity and versatility in various chemical and biological applications .
Propiedades
Fórmula molecular |
C20H20Br2P+ |
|---|---|
Peso molecular |
451.2 g/mol |
Nombre IUPAC |
2-bromoethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C20H19BrP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1; |
Clave InChI |
ZHLVWYZWQPNQDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)









![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)

